

Health Risks Associated with MEHHP Levels: An In-depth Technical Guide

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Compound of Interest

Compound Name: Mono(2-ethyl-5-oxohexyl)phthalate

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Introduction

Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a primary oxidative metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Human exposure to DEHP is ubiquitous due to its presence in a vast array of consumer and medical products, leading to constant internal exposure to its metabolites, including MEHHP. A growing body of scientific evidence has implicated MEHHP in a range of adverse health outcomes, acting as an endocrine disruptor and inducing toxicity in various organ systems. This technical guide provides a comprehensive overview of the health risks associated with MEHHP levels, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the toxicological impact of MEHHP and developing potential therapeutic or preventative strategies.

Data Presentation: Quantitative Health Effects of MEHHP

The following tables summarize quantitative data from various studies on the health risks associated with MEHHP exposure.

Table 1: MEHHP Levels in Human Biological Samples and Associated Health Risks

Biological Matrix	Population	MEHHP Concentration	Associated Health Risk	Reference
Urine	Pregnant Women	Median: 109 µg/L	Higher concentrations of MEHP may indicate recent exposure to DEHP.[1]	[1]
Urine	Men (General Population)	Median: 15.2 ng/mL	Associated with lower total sperm counts and concentrations. [2]	[2]
Urine	Men (Fertility Clinic Patients)	Not specified	Semen levels of MEHHP were associated with reduced sperm motility. [3]	[3]
Urine	Chinese School Children (8-11 years)	Not specified	Significantly associated with increased Body Mass Index (BMI).[4]	[4]
Urine	U.S. Males (20-59 years)	Not specified	Positively associated with increased waist circumference and BMI.[4]	[4]
Urine	Pregnant Women	Not specified	Associated with an increased risk of wheezing in their children postnatally.[5]	[5]

Cord Blood	Newborns	Detectable levels	Associated with decreased gestational age at delivery.	[3]
Amniotic Fluid	Fetuses	Detectable in 24% of samples	Indicates fetal exposure.[6]	[6]

Table 2: In Vitro and In Vivo Experimental Data on MEHHP Toxicity

Experimental Model	MEHHP Concentration	Observed Effect	Reference
Mouse Ovarian Antral Follicles	100 μ M	Inhibited follicle growth, increased reactive oxygen species (ROS), and altered expression of cell-cycle and apoptotic regulators. [7]	[7]
Human Hepatocellular Carcinoma Cells (HepG2)	$\geq 25.00 \mu$ M	Induced oxidative DNA damage and apoptosis.[3]	[3]
Rat Liver Cells (BRL-3A)	10-200 μ M	Promoted lipid accumulation and aggravated oxidative stress.[8]	[8]
Human First Trimester Placental Cells (HTR-8/SVneo)	50, 100, 180 μ M	Increased cytotoxicity, ROS production, and apoptosis.[9]	[9]
TM3 Leydig Cells	200 μ M	Decreased testosterone concentration and cell viability, increased ROS.[10]	[10]
Sprague-Dawley Rats (in vivo)	Not specified	DEHP exposure (metabolized to MEHHP) led to hepatic histological changes and apoptosis.[11]	[11]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and extension of these studies.

Quantification of MEHHP in Human Urine by LC-MS/MS

This protocol is a composite of standard methods used for the analysis of phthalate metabolites in biological samples.^{[12][13][14][15]}

- Sample Preparation:
 - A 100-200 μ L aliquot of urine is mixed with an internal standard solution containing isotopically labeled MEHHP.
 - The sample is then subjected to enzymatic deconjugation using β -glucuronidase to hydrolyze MEHHP-glucuronide.
 - Automated off-line or on-line solid-phase extraction (SPE) is used to clean up the sample and concentrate the analytes.
- Chromatographic Separation:
 - High-performance liquid chromatography (HPLC) is employed for the separation of MEHHP from other urinary components.
 - A C18 reversed-phase column is typically used with a gradient elution program.
 - The mobile phase usually consists of a mixture of water and acetonitrile or methanol with a small percentage of a modifier like acetic acid.
- Mass Spectrometric Detection:
 - Tandem mass spectrometry (MS/MS) is used for the detection and quantification of MEHHP.
 - The analysis is typically performed in the negative electrospray ionization (ESI) mode.
 - Multiple reaction monitoring (MRM) is used for selective and sensitive detection, monitoring the transition of the precursor ion to a specific product ion for both MEHHP and

its labeled internal standard.

- Quantification:
 - A calibration curve is generated using standards of known MEHHP concentrations.
 - The concentration of MEHHP in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vivo Reproductive Toxicity Study of MEHHP in Rats

This protocol is a generalized representation based on common practices in rodent reproductive toxicity studies.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Animal Model:
 - Adult male Sprague-Dawley or Wistar rats are commonly used.
 - Animals are acclimated to laboratory conditions for at least one week before the start of the experiment.
- Dosing Regimen:
 - MEHHP is typically administered daily by oral gavage.
 - A range of doses, including a vehicle control (e.g., corn oil), is used to establish a dose-response relationship.
 - The duration of exposure can vary depending on the study objectives, often ranging from several weeks to a full generation.
- Endpoint Evaluation:
 - Semen Analysis: At the end of the exposure period, epididymal sperm is collected to assess sperm count, motility, and morphology.[\[2\]](#)[\[20\]](#)
 - Hormone Analysis: Blood samples are collected to measure serum testosterone levels using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay

(ELISA).[21]

- Histopathology: Testes and other reproductive organs are collected, weighed, and processed for histological examination to assess for any pathological changes.

In Vitro Assessment of MEHHP-Induced Oxidative Stress in HTR-8/SVneo Cells

This protocol is based on methodologies used to study the effects of MEHHP on placental cells.[9][22][23][24]

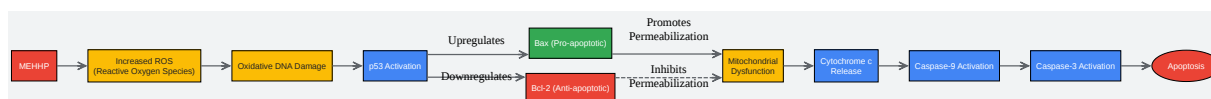
- Cell Culture:
 - The human first-trimester placental cell line HTR-8/SVneo is cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
 - Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- MEHHP Exposure:
 - Cells are seeded in appropriate culture plates and allowed to attach.
 - Cells are then treated with various concentrations of MEHHP (e.g., 50, 100, 180 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
- Measurement of Reactive Oxygen Species (ROS):
 - Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).
 - After exposure to MEHHP, cells are incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
 - The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer and is proportional to the level of intracellular ROS.
- Apoptosis Assay:

- Apoptosis can be assessed using various methods, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
- Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.

Mandatory Visualization: Signaling Pathways

The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in MEHHP-induced toxicity.

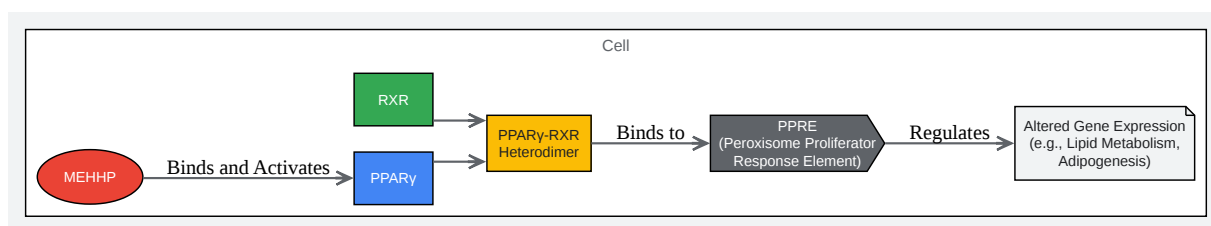
MEHHP-Induced Oxidative Stress and Apoptosis



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Caption: MEHHP-induced oxidative stress leading to p53-mediated apoptosis.

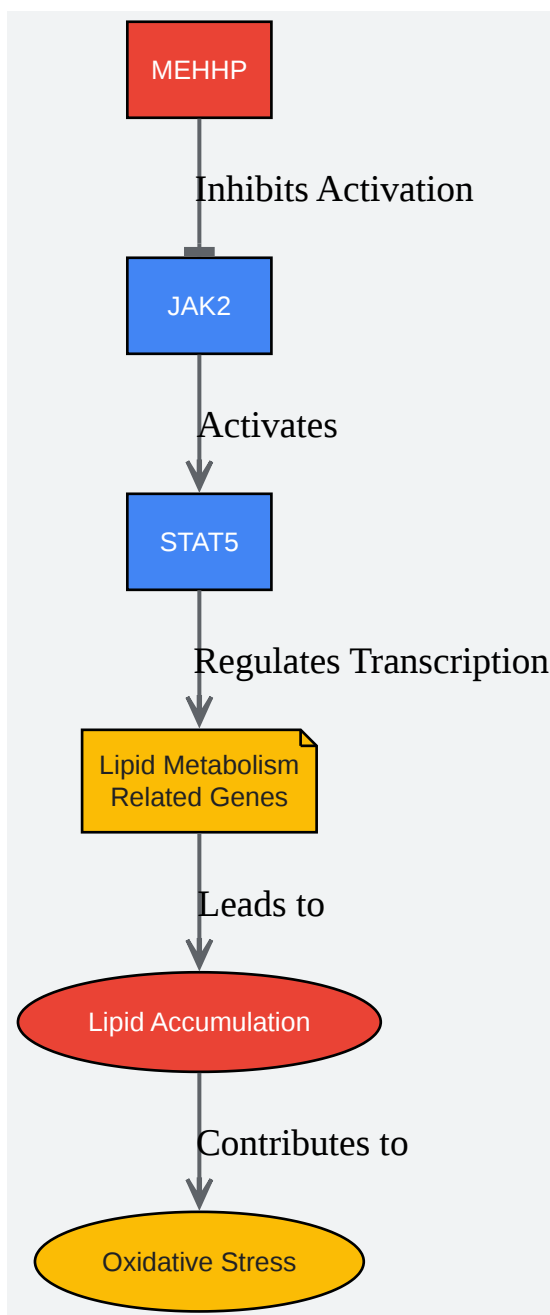
MEHHP and PPAR γ Signaling Pathway



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Caption: MEHHP activation of the PPAR γ signaling pathway.

MEHHP and JAK2/STAT5 Signaling Pathway in Hepatocytes



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Caption: MEHHP-mediated inhibition of the JAK2/STAT5 pathway in hepatocytes.

Conclusion

The evidence presented in this technical guide underscores the significant health risks associated with exposure to MEHHP. Through its action as an endocrine disruptor and its ability to induce oxidative stress and apoptosis, MEHHP has been linked to adverse effects on reproductive health, metabolic function, and development. The detailed experimental protocols and visualization of key signaling pathways provided herein are intended to facilitate further research into the mechanisms of MEHHP toxicity and the development of effective countermeasures. A deeper understanding of the molecular interactions of MEHHP is crucial for informing public health policies, guiding the development of safer alternatives to DEHP, and identifying novel therapeutic targets for mitigating the adverse health consequences of phthalate exposure.

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